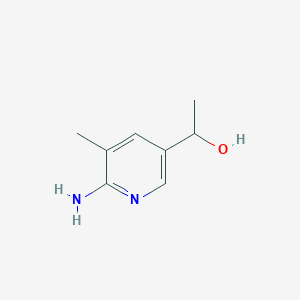
1-(6-Amino-5-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-5-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methyl group at the 5th position, and an ethanol group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine.
Reduction: The nitrile group of 3-cyanopyridine is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Methylation: The resulting 6-aminopyridine is then methylated at the 5th position using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: Finally, the compound is hydroxylated at the 3rd position using a suitable oxidizing agent like sodium borohydride (NaBH4) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(6-Amino-5-methylpyridin-3-yl)acetic acid.
Reduction: 1-(6-Amino-5-methylpyridin-3-yl)ethanamine.
Substitution: 1-(6-Amino-5-methylpyridin-3-yl)acetamide.
Scientific Research Applications
1-(6-Amino-5-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Amino-5-methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(6-Amino-5-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(6-Amino-5-methylpyridin-3-yl)propane: Similar structure but with a propane group instead of an ethanol group.
Uniqueness
1-(6-Amino-5-methylpyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts specific chemical and biological properties. The combination of the amino, methyl, and ethanol groups in the pyridine ring makes this compound a versatile intermediate for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(6-amino-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3,(H2,9,10) |
InChI Key |
HIYUHWHFIXHASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)
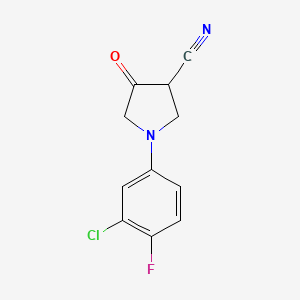
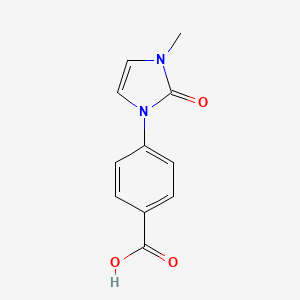
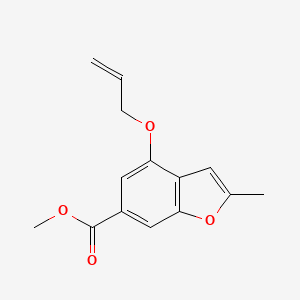
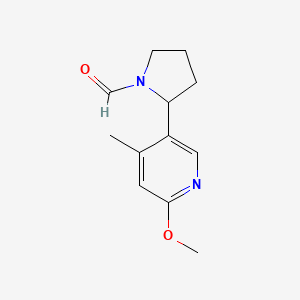
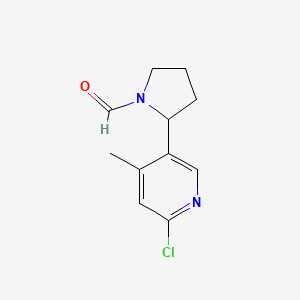


![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)



